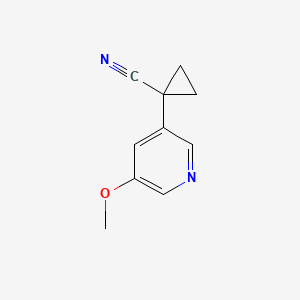
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile involves several steps. The synthetic routes typically include the reaction of 5-methoxypyridine with cyclopropanecarbonitrile under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules, contributing to the understanding of cellular processes and disease mechanisms.
Medicine: It plays a role in drug discovery and development, particularly in the design of molecules with therapeutic potential.
Industry: The compound is utilized in the production of specialty chemicals and materials, offering unique properties that enhance product performance
Wirkmechanismus
The mechanism by which 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
- 1-(5-Methoxypyridin-2-YL)cyclopropanecarbonitrile
- 1-(5-Methoxypyridin-4-YL)cyclopropanecarbonitrile
- 1-(5-Methoxypyridin-3-YL)cyclopropanecarboxamide
These compounds share similar structural features but differ in their specific functional groups or positions of substitution. The uniqueness of this compound lies in its specific reactivity and selectivity, which make it particularly valuable for certain applications .
Eigenschaften
CAS-Nummer |
1447607-30-8 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-(5-methoxypyridin-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-8(5-12-6-9)10(7-11)2-3-10/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
RJAVLYWPJREDRS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC(=C1)C2(CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


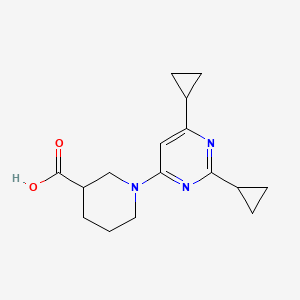
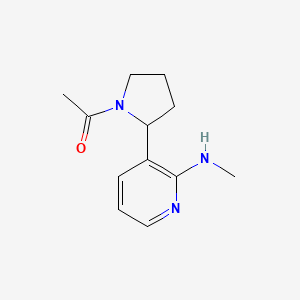
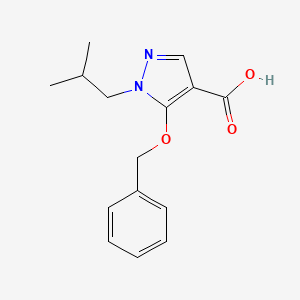

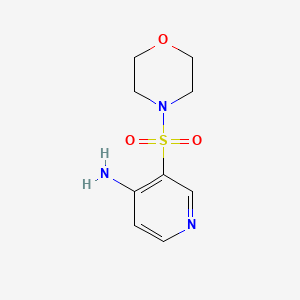

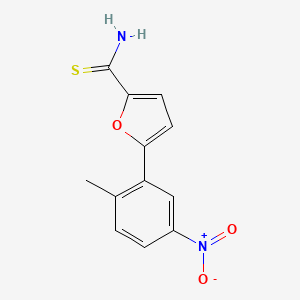

![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
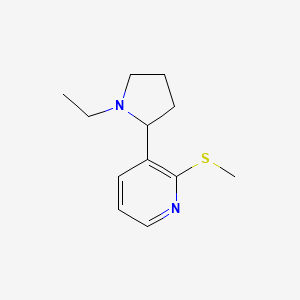
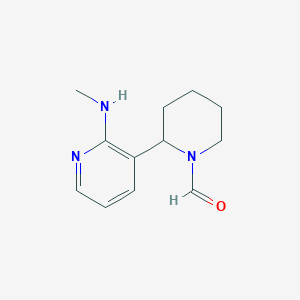

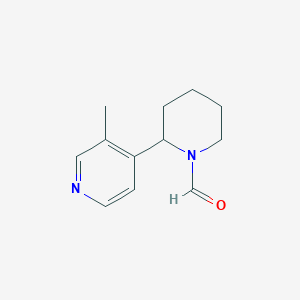
![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
